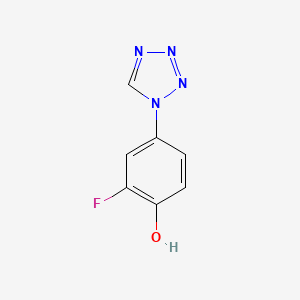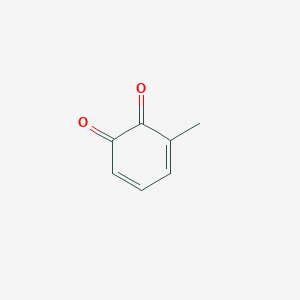![molecular formula C12H17NO2 B8662305 Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- CAS No. 18381-83-4](/img/structure/B8662305.png)
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a cyclopropyl ring and a methoxyphenyl group, making it a cyclic amine with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- typically involves the reaction of cyclopropylamine with 4-methoxyphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
In industrial settings, the production of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-[2-(4-methoxyphenoxy)ethyl]amine oxide, while reduction may produce a deoxygenated derivative .
Scientific Research Applications
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[2-(4-hydroxyphenoxy)ethyl]amine
- Cyclopropyl-[2-(4-chlorophenoxy)ethyl]amine
- Cyclopropyl-[2-(4-nitrophenoxy)ethyl]amine
Uniqueness
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group.
Properties
CAS No. |
18381-83-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-6-12(7-5-11)15-9-8-13-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 |
InChI Key |
GEDRFLMRWRNXGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
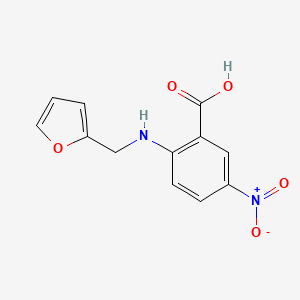
![4-{[4-(trifluoromethoxy)phenyl]methyl}piperidin-4-ol](/img/structure/B8662245.png)


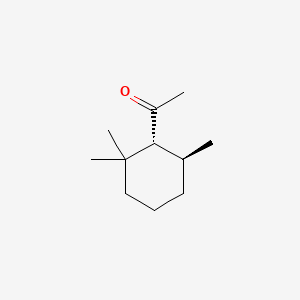
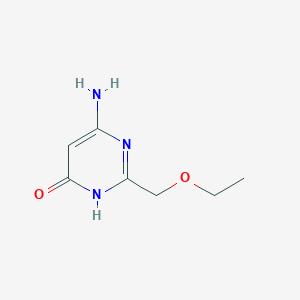
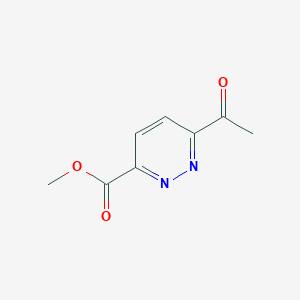
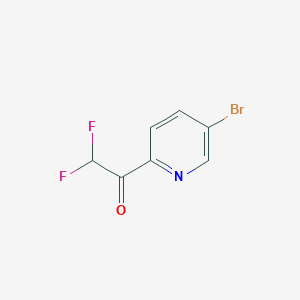

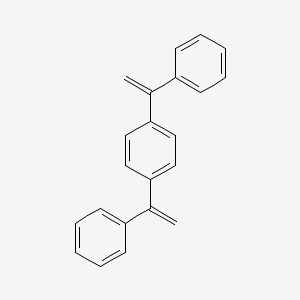
![benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B8662312.png)
